4-(3-Chloro-5-propylphenyl)pyridine
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Overview
Description
4-(3-Chloro-5-propylphenyl)pyridine is a chemical compound with the molecular formula C14H14ClN. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chloro-substituted phenyl ring attached to the pyridine ring, along with a propyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-propylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-propylbenzaldehyde with pyridine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Another method involves the use of Grignard reagents. For example, 3-chloro-5-propylphenylmagnesium bromide can be reacted with pyridine N-oxide, followed by reduction with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-propylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted phenylpyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Chloro-5-propylphenyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-propylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-methylphenyl)pyridine: Similar structure but with a methyl group instead of a propyl group.
4-(3-Chloro-5-ethylphenyl)pyridine: Similar structure but with an ethyl group instead of a propyl group.
4-(3-Chloro-5-isopropylphenyl)pyridine: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
4-(3-Chloro-5-propylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
73398-86-4 |
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Molecular Formula |
C14H14ClN |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
4-(3-chloro-5-propylphenyl)pyridine |
InChI |
InChI=1S/C14H14ClN/c1-2-3-11-8-13(10-14(15)9-11)12-4-6-16-7-5-12/h4-10H,2-3H2,1H3 |
InChI Key |
QJNFCQKHQJMVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1)Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
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